molecular formula C17H16O B12680143 Gona-1,3,5(10),6,8-pentaen-17-one, (+-)- CAS No. 786-64-1

Gona-1,3,5(10),6,8-pentaen-17-one, (+-)-

Cat. No.: B12680143
CAS No.: 786-64-1
M. Wt: 236.31 g/mol
InChI Key: CMOSMSJBKVDZBJ-HOTGVXAUSA-N
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Description

Gona-1,3,5(10),6,8-pentaen-17-one, (±)-, is a steroidal compound known for its unique structure and significant biological activities. This compound is part of a class of steroids that exhibit various pharmacological properties, including antispasmodic and estrogenic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Gona-1,3,5(10),6,8-pentaen-17-one, (±)-, involves several synthetic steps. One common method includes the epoxidation of 17-substituted-13-alkylgona-1,3,5(10),8-tetraene, followed by rearrangement to form the desired pentaene structure . The reaction conditions typically involve the use of noble metal catalysts such as palladium, and in some cases, a hydrogen acceptor is used to facilitate the dehydrogenation process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include fractional crystallization to separate the desired pentaene from other by-products .

Chemical Reactions Analysis

Types of Reactions

Gona-1,3,5(10),6,8-pentaen-17-one, (±)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include noble metal catalysts (e.g., palladium), hydrogen acceptors, and various oxidizing agents . The reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the steroidal framework.

Major Products

The major products formed from these reactions include various substituted pentaenes and tetraenes, which exhibit different pharmacological properties .

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

786-64-1

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

(13S,14R)-11,12,13,14,15,16-hexahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C17H16O/c18-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)17/h1-6,15-16H,7-10H2/t15-,16-/m0/s1

InChI Key

CMOSMSJBKVDZBJ-HOTGVXAUSA-N

Isomeric SMILES

C1CC(=O)[C@@H]2[C@@H]1C3=C(CC2)C4=CC=CC=C4C=C3

Canonical SMILES

C1CC(=O)C2C1C3=C(CC2)C4=CC=CC=C4C=C3

Origin of Product

United States

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